molecular formula C15H9ClF2N2O2S B2726687 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile CAS No. 1025174-31-5

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

Cat. No. B2726687
CAS RN: 1025174-31-5
M. Wt: 354.76
InChI Key: WNKKDGVQFDPXQT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as “3-DCP”, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a sulfonyl-containing nitrile with a difluorophenyl group and a chlorophenyl group. This compound has been found to possess several interesting properties, such as its ability to interact with enzymes, proteins, and other biological molecules.

Scientific Research Applications

Environmental Degradation and Toxicity

Polyfluoroalkyl chemicals, which may include compounds like 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, are known for their wide usage in industrial and commercial applications due to their unique properties. However, their environmental fate is a concern due to their potential degradation into perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. These substances can undergo microbial degradation leading to the formation of PFCAs and PFSAs, which are subject to regulations due to their toxic profiles (Liu & Avendaño, 2013).

Bioaccumulation Concerns

Research on perfluorinated acids including PFCAs and perfluorinated sulfonates (PFASs) indicates concerns about bioaccumulation potential. The bioaccumulation and biomagnification in aquatic ecosystems of these compounds are related to the length of the fluorinated carbon chain. Despite their environmental persistence, certain PFCAs with shorter chains are not considered bioaccumulative according to regulatory criteria, suggesting a complex relationship between chemical structure and environmental behavior (Conder et al., 2008).

Alternative PFAS Compounds

The quest for alternatives to PFAS compounds, which might include compounds similar to this compound, has been highlighted due to the adverse effects of legacy PFAS substances. Emerging alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) and other novel fluorinated compounds are being studied for their environmental distribution and potential toxicities. These new substances show comparable or even more serious potential toxicity, indicating the need for further toxicological studies before widespread use (Wang et al., 2019).

Sulfonamides Research

Sulfonamides, which are related to the sulfonyl group present in this compound, have been the subject of significant research for their pharmacological applications. They are present in many clinically used drugs and have recently been involved in new drug launches, showing the versatility and potential of compounds with sulfonamide groups in therapeutic applications (Carta et al., 2012).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2S/c16-10-1-3-14(4-2-10)23(21,22)15(8-19)9-20-13-6-11(17)5-12(18)7-13/h1-7,9,20H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKDGVQFDPXQT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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